![molecular formula C26H22FN3O5 B2887015 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899902-25-1](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anti-tubercular Potential
- Research Focus: A study by Odingo et al. (2014) investigated the 2,4-diaminoquinazoline series for its potential as a lead candidate for tuberculosis drug discovery. The study involved extensive evaluation, including structure-activity relationships, biological activity analysis, and pharmacokinetic studies in rats. A representative compound exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis.
Synthesis and Multifunctional Activity
- Research Focus: Zablotskaya et al. (2013) explored new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, studying their synthesis, physicochemical characterization, and biological activities. The research found that these compounds exhibited psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions, and attempted to correlate these activities with their structural characteristics Zablotskaya et al. (2013).
Antitumor Activity and Molecular Docking
- Research Focus: A study by Al-Suwaidan et al. (2016) focused on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study included molecular docking methodology and identified several compounds with broad-spectrum antitumor activity.
Synthesis for Neurodegenerative Disease Treatment
- Research Focus: Research by Makhaeva et al. (2017) involved the synthesis of new N-(pyridin-3-ylmethyl)-2-aminothiazolines for potential use in treating neurodegenerative diseases. These compounds exhibited inhibitory activity against human enzymes and showed promise as multifunctional agents for such diseases.
Synthesis for Various Applications
- Research Focus: Other studies have investigated the synthesis of similar compounds for various applications, including novel syntheses of hexahydropyrimidines and tetrahydroquinazolines Katritzky et al. (2002), synthesis of tetrahydroquinoline-embedded compounds Borgohain et al. (2017), and the development of benzothiazoloquinazolinones Kim (1981).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 4-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "4-Fluorobenzaldehyde", "3-Aminopropionitrile", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzo[d][1,3]dioxole to benzo[d][1,3]dioxol-5-ylmethanol using sodium hydroxide and methanol", "Step 2: Protection of the hydroxyl group in benzo[d][1,3]dioxol-5-ylmethanol using ethyl chloroformate to form benzo[d][1,3]dioxol-5-ylmethyl chloroformate", "Step 3: Reaction of benzo[d][1,3]dioxol-5-ylmethyl chloroformate with 3-aminopropionitrile to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile", "Step 4: Reduction of the nitrile group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile using sodium borohydride to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol", "Step 5: Protection of the hydroxyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol using ethyl chloroformate to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate", "Step 6: Reaction of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate with 4-fluorobenzaldehyde in the presence of sodium bicarbonate and methanol to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "Step 7: Purification of the final product using column chromatography and recrystallization" ] } | |
CAS番号 |
899902-25-1 |
分子式 |
C26H22FN3O5 |
分子量 |
475.476 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
InChIキー |
RWHOMNZSQVQKIX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
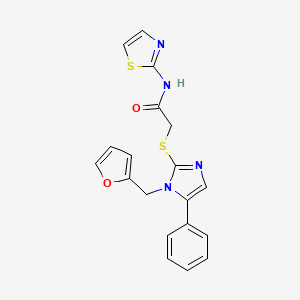

![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
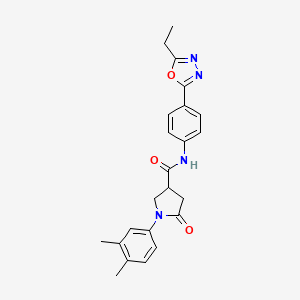
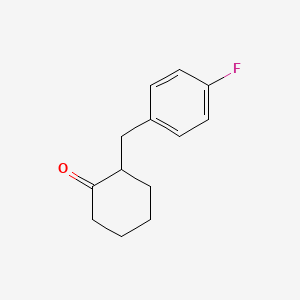
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
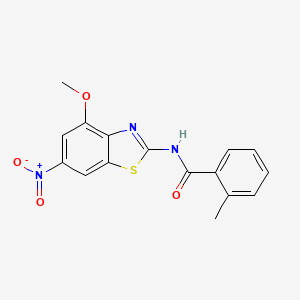
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)
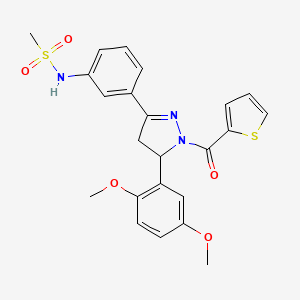

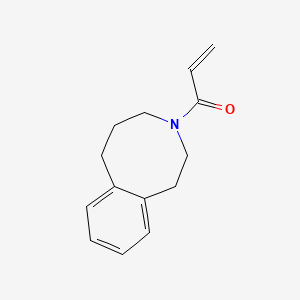
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)